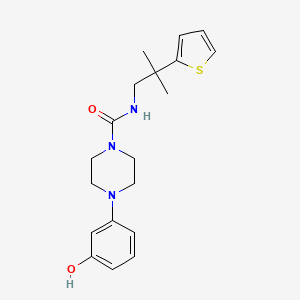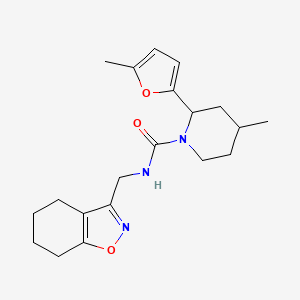
4-(3-hydroxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a hydroxyphenyl group, a thiophenyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene reacts with a suitable leaving group on the piperazine ring.
Attachment of the Thiophenyl Group: The thiophenyl group is often introduced through a Friedel-Crafts acylation reaction, where a thiophene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperazine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3-hydroxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it useful in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-hydroxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.
Ion Channels: The compound can influence the activity of ion channels, altering cellular ion flux and membrane potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-hydroxyphenyl)piperazine-1-carboxamide: Lacks the thiophenyl group, which may affect its biological activity and chemical reactivity.
N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide: Lacks the hydroxyphenyl group, which may influence its interaction with biological targets.
4-(3-methoxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide: The methoxy group may alter its chemical properties and biological activity compared to the hydroxy group.
Uniqueness
The presence of both the hydroxyphenyl and thiophenyl groups in 4-(3-hydroxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
4-(3-hydroxyphenyl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,17-7-4-12-25-17)14-20-18(24)22-10-8-21(9-11-22)15-5-3-6-16(23)13-15/h3-7,12-13,23H,8-11,14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTDZSABNNVVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methyl-1,2-thiazol-4-yl)-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B6966973.png)
![1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone](/img/structure/B6966989.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B6966996.png)
![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6967006.png)
![N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967009.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)piperidine-1-carboxamide](/img/structure/B6967013.png)
![(4aR,7aS)-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B6967015.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B6967029.png)
![4-acetyl-N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]benzamide](/img/structure/B6967033.png)
![N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide](/img/structure/B6967054.png)
![N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6967062.png)

![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6967068.png)
![4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6967076.png)
